molecular formula C7H6BrF B1266182 5-Bromo-2-fluorotoluene CAS No. 51437-00-4

5-Bromo-2-fluorotoluene

Cat. No. B1266182
Key on ui cas rn: 51437-00-4
M. Wt: 189.02 g/mol
InChI Key: VXKYOKPNAXNAFU-UHFFFAOYSA-N
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Patent
US06136823

Procedure details

5-Bromo-2-fluorotoluene (7.65 g) was added to concentrated sulfuric acid (40 ml), and potassium nitrate (4.2 g) was added portionwise to the mixture at -20° C. The temperature of the reaction mixture was given back to room temperature to conduct stirring for 3 days, and then poured into ice water to conduct extraction with ethyl acetate. After an organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off to obtain the title compound (9.9 g) as a pale yellow oil.
Quantity
7.65 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH3:8])[CH:7]=1.[N+:10]([O-])([O-:12])=[O:11].[K+]>S(=O)(=O)(O)O>[Br:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[CH:4][C:5]([F:9])=[C:6]([CH3:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.65 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C)F
Name
potassium nitrate
Quantity
4.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to conduct stirring for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise to the mixture at -20° C
CUSTOM
Type
CUSTOM
Details
was given back to room temperature
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After an organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)C)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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